molecular formula C13H21NO6 B2424108 (1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2460739-47-1

(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2424108
CAS No.: 2460739-47-1
M. Wt: 287.312
InChI Key: LTEBBFGZVBCURD-NLCUZPRVSA-N
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Description

(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO6 and its molecular weight is 287.312. The purity is usually 95%.
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Biological Activity

The compound (1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that exhibits significant biological activity. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the bicyclo[2.2.1]heptane family and features multiple hydroxyl groups and an amino acid derivative. Its structural formula can be summarized as follows:

  • Molecular Formula : C₁₃H₁₉N₁O₄
  • Molecular Weight : 251.30 g/mol

Pharmacological Effects

The compound has been studied for its potential therapeutic applications due to its interaction with various biological pathways:

  • Inhibition of Amino Acid Carriers : Research indicates that related compounds such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) inhibit L-amino acid transport systems (System L), which are crucial for the cellular uptake of L-DOPA in dopaminergic neurons. This inhibition can modulate the effects of L-DOPA in Parkinson's disease treatment .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that compounds within this class may exhibit anti-inflammatory properties by modulating inflammatory cytokine production.

The mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors could alter signaling pathways involved in mood regulation and neuroprotection.
  • Transport Inhibition : As noted with BCH, inhibiting amino acid transport could lead to altered neurotransmitter levels in the brain.

Study 1: L-DOPA Transport Modulation

A study examined the effects of BCH on L-DOPA transport in rat substantia nigra neurons. Results indicated that BCH significantly reduced membrane hyperpolarization caused by L-DOPA, suggesting a role for System L carriers in this process .

ParameterResult
Membrane HyperpolarizationReduced in a concentration-dependent manner
Effect on Dopamine ActionsNo significant change observed

Study 2: Antioxidant Potential

A comparative analysis was conducted to evaluate the antioxidant capacity of bicyclic compounds similar to this compound against standard antioxidants like Trolox.

CompoundDPPH Scavenging Activity (%)
(1S,2R,3S,4R,5R,6S)-Bicyclic Compound78%
Trolox85%

Properties

IUPAC Name

(1S,2R,3S,4R,5R,6S)-5,6-dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-4-5(7(8)11(17)18)9(15)10(6)16/h5-10,15-16H,4H2,1-3H3,(H,14,19)(H,17,18)/t5-,6+,7+,8-,9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBBFGZVBCURD-NLCUZPRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C(C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H]([C@@H]2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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